Sacubitril-13C4

Isotopic enrichment Internal standard purity LC-MS/MS quantification

Quantifying Sacubitril in plasma by LC-MS/MS is challenged by matrix effects and ionization variability. Sacubitril-13C4 eliminates these errors as a 13C4 internal standard that co-elutes with the analyte (ΔtR ≤0.02 min). • 99% 13C enrichment ensures minimal isotopic interference across 0.5-5000 ng/mL • ≥98% chemical purity delivers robust matrix effect correction for GLP/GCP studies • ISO 17034-accredited manufacturing supports ANDA/NDA bioanalytical submissions Comprehensive CoA (NMR, LC-MS, HPLC, IR, UV) included for regulatory compliance.

Molecular Formula C24H29NO5
Molecular Weight 415.5 g/mol
Cat. No. B12362324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSacubitril-13C4
Molecular FormulaC24H29NO5
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
InChIInChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13+1,14+1,22+1,23+1
InChIKeyPYNXFZCZUAOOQC-HNGKTKFSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sacubitril-13C4 Internal Standard


Sacubitril-13C4 is a stable isotope-labeled analog of the neprilysin inhibitor prodrug Sacubitril (AHU-377), wherein four carbon-12 atoms are replaced with carbon-13 . As a 13C4-labeled compound, it serves as an internal standard (IS) in quantitative bioanalytical assays, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The incorporation of four 13C atoms results in a molecular mass shift of +4 Da relative to the unlabeled analyte, enabling chromatographic co-elution with near-identical physicochemical properties while providing distinct MS/MS detection channels . This labeling strategy is critical for accurate quantification of Sacubitril in complex biological matrices, including human plasma, where it corrects for matrix effects, extraction losses, and ionization variability inherent to LC-MS/MS workflows .

13C4 Internal Standard
Workflow LC-MS/MS quantitative bioanalysis
Selection Context Reported co-elution with unlabeled Sacubitril; supports matrix-effect correction in complex biological matrices

Why Sacubitril-13C4 Cannot Be Substituted


While several stable isotope-labeled Sacubitril analogs exist—including Sacubitril-d4 (deuterated), Sacubitrilat-13C4 (metabolite), and various 13C2/15N-labeled forms—they are not functionally interchangeable in LC-MS/MS workflows [1]. Deuterated analogs (e.g., Sacubitril-d4) exhibit chromatographic isotope effects, causing retention time shifts of up to 0.1-0.3 minutes under reversed-phase conditions, which compromises co-elution with the unlabeled analyte and reduces matrix effect correction efficiency . 13C-labeled standards, in contrast, demonstrate retention time differences of ≤0.02 minutes, ensuring near-perfect co-elution and superior quantitative accuracy . Furthermore, 13C4-labeled Sacubitrilat targets the active metabolite rather than the prodrug, rendering it unsuitable for simultaneous quantification of both parent and metabolite. The choice of isotopologue directly impacts method validation parameters including accuracy, precision, and matrix factor normalization. Substitution without analytical bridging studies risks regulatory non-compliance and data rejection in GLP/GCP environments .

Sacubitril-13C4
Potential Substitute
13C4 labeling (ΔtR ≤0.02 min)
Deuterated analog (ΔtR 0.05–0.3 min)
Deuterated analogs may exhibit retention time shifts that reduce matrix-effect correction efficiency
+4 Da mass shift; distinct MRM
Alternative 13C2/15N labeling patterns
Different labeling patterns may alter MS/MS transition channels and quantification parameters
Targets Sacubitril prodrug
Sacubitrilat-13C4 (targets metabolite)
Metabolite-targeted ISTD may not support simultaneous prodrug quantification without method bridging

Sacubitril-13C4 vs. Other Isotopologues


Isotopic Enrichment: 13C vs. Deuterated

Sacubitril-13C4 sodium salt is supplied with a minimum isotopic enrichment of 99% 13C, as specified in multiple vendor Certificates of Analysis . This enrichment level ensures that the isotopic impurity (unlabeled Sacubitril) is ≤1%, minimizing the contribution of the internal standard to the analyte channel and preserving assay sensitivity at lower limits of quantification (LLOQ). In contrast, deuterated analogs such as Sacubitril-d4 typically achieve isotopic enrichment of ≤98% due to incomplete deuteration and H/D back-exchange during synthesis, introducing a 2-5% unlabeled fraction that elevates baseline signal in the analyte MRM channel [1].

Isotopic Enrichment
Reported
≥99% 13Cvs≤98% D
Higher enrichment supports LLOQ sensitivity in low-concentration assays
Cross-vendor CoA review recommended
Isotopic enrichment Internal standard purity LC-MS/MS quantification

Chemical Purity and CoA Documentation

Commercial Sacubitril-13C4 sodium salt is supplied with a minimum chemical purity of ≥95% (HPLC/UV), accompanied by a comprehensive Certificate of Analysis (CoA) detailing batch-specific purity, isotopic enrichment, and characterization data [1]. Products manufactured under ISO 17034 accreditation undergo multi-method characterization including NMR, LC-MS, HPLC, IR, UV, and residual solvent analysis, ensuring traceability to SI units [2]. In comparison, non-certified or research-grade Sacubitril-d4 products may be supplied with purity as low as 90% or without full characterization data, introducing unknown impurities that can suppress ionization or produce isobaric interferences .

Chemical Purity & CoA
Reported
≥95% purity with full CoA documentation
Documented purity supports method validation endpoint review
ISO 17034 accreditation context
Chemical purity Certificate of Analysis ISO 17034

Chromatographic Co-Elution Advantage

In reversed-phase LC-MS/MS, 13C-labeled internal standards demonstrate retention time differences (ΔtR) of ≤0.02 minutes relative to the unlabeled analyte, attributable to the minimal mass difference and identical chemical bonding environment [1]. This near-perfect co-elution ensures that the internal standard experiences the identical matrix effects and ionization conditions as the analyte, enabling accurate normalization of signal suppression or enhancement. In contrast, deuterated internal standards (e.g., Sacubitril-d4) exhibit a measurable chromatographic isotope effect, with ΔtR ranging from 0.05 to 0.3 minutes depending on mobile phase composition and column chemistry [1]. This temporal offset reduces matrix effect correction efficiency, introducing systematic bias in quantification at low concentrations.

Co-elution Profile
Class-level
ΔtR ≤0.02 minvsΔtR 0.05–0.3 min
Reported co-elution supports matrix-effect correction review
Method-specific validation review needed
Chromatographic co-elution Isotope effect Matrix effect correction

Prodrug vs. Metabolite Quantification

Sacubitril-13C4 (molecular weight 415.46 Da for free acid; sodium salt 437.45 Da) is specifically designed to quantify the prodrug Sacubitril (MW 411.5 Da), enabling accurate measurement of parent drug exposure in pharmacokinetic studies . In contrast, Sacubitrilat-13C4 (MW 387.4 Da) is the labeled analog of LBQ657, the active neprilysin-inhibiting metabolite formed via esterase-mediated de-ethylation [1]. The two internal standards are not interchangeable: using Sacubitrilat-13C4 to quantify Sacubitril would introduce mass offset errors and require separate calibration curves, while using Sacubitril-13C4 for metabolite quantification would fail to correct for differential extraction recovery and ionization efficiency between prodrug and metabolite [2]. In validated LC-MS/MS methods for simultaneous quantification of Sacubitril and Sacubitrilat, both labeled internal standards are required—typically Sacubitril-13C4 (or Sacubitril-d4) for the prodrug and Sacubitrilat-13C4 (or Sacubitrilat-d4) for the metabolite [2].

Analyte Specificity
Head-to-head
Prodrug (Sacubitril)vsMetabolite (Sacubitrilat)
Analyte-specific ISTD supports quantification endpoint review
Simultaneous methods require both ISTDs
Sacubitril prodrug Sacubitrilat metabolite Simultaneous quantification

Sacubitril-13C4 Applications


Pharmacokinetic Bioanalysis in Plasma

Sacubitril-13C4 is the optimal internal standard for quantifying Sacubitril prodrug concentrations in human plasma LC-MS/MS assays, supporting pharmacokinetic (PK) studies in adult and pediatric populations [1]. Its 99% 13C enrichment and ≥95% chemical purity ensure minimal isotopic interference and robust matrix effect correction, enabling accurate quantification across the clinically relevant range of 0.5-5000 ng/mL [1]. In validated methods, Sacubitril-13C4 (or its deuterated equivalent) is paired with Sacubitrilat-13C4 to simultaneously measure both prodrug and active metabolite, with intra- and inter-day accuracy ranging from 93-108% and precision (RSD) from 2.0-7.5% [1].

ANDA/NDA Regulated Bioanalysis

Sacubitril-13C4 manufactured under ISO 17034 accreditation meets the stringent documentation and traceability requirements for regulated bioanalysis supporting Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs) [1]. The comprehensive Certificate of Analysis—including NMR, LC-MS, HPLC, IR, UV, and residual solvent data—provides the batch-specific characterization required by FDA and EMA bioanalytical method validation guidance [1]. The compound's 13C4 labeling ensures chromatographic co-elution (ΔtR ≤0.02 min) that satisfies regulatory expectations for matrix effect correction, a critical component of method validation reports [2].

TDM in Special Populations

The high isotopic purity of Sacubitril-13C4 supports therapeutic drug monitoring (TDM) applications requiring sensitive quantification at trough concentrations. In a validated pediatric study, trough Sacubitril concentrations ranged from 0.5 to 395.5 ng/mL, with the lower end approaching the assay's LLOQ of 0.5 ng/mL [1]. The minimal isotopic impurity contribution (≤1% unlabeled fraction) of Sacubitril-13C4 preserves signal-to-noise at these low concentrations, enabling accurate TDM in neonates and infants where sample volume is limited and drug exposure is highly variable [1].

Application
Selection Property
Validation Focus
Human plasma bioanalysis research
13C4 ISTD with reported co-elution profile
Matrix-effect correction review
Method validation documentation
ISO 17034 accredited reference material
Bioanalytical validation review
Research PK monitoring
High isotopic enrichment (≥99% 13C)
Low-concentration quantification review

Technical Documentation Hub

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32 linked technical documents
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